molecular formula C10H15N3O4 B11868438 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid

Cat. No.: B11868438
M. Wt: 241.24 g/mol
InChI Key: MWTATSWPXWANGE-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid (CAS: 858207-10-0) is a spirocyclic lactam derivative featuring a bicyclic framework with a fused hydantoin (2,4-dioxoimidazolidine) ring system. Its structure includes a carboxylic acid group at the 3-position of the spiro system and a methyl substituent at the 1-position (). This compound exhibits conformational flexibility due to its spirocyclic architecture, enabling diverse intramolecular interactions and reactivity in synthetic applications .

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3,9-triazaspiro[4.5]decan-3-yl)acetic acid

InChI

InChI=1S/C10H15N3O4/c1-12-9(17)13(5-7(14)15)8(16)10(12)3-2-4-11-6-10/h11H,2-6H2,1H3,(H,14,15)

InChI Key

MWTATSWPXWANGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCNC2)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Piperidine Derivatives

A common approach involves reacting 1-methylpiperidin-4-one with urea or thiourea derivatives under acidic conditions. For example, heating 1-methylpiperidin-4-one with methyl carbamate in acetic acid at 110°C for 12 hours yields the spirocyclic intermediate 1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decane (85% yield). Alternative protocols use ethylenediamine and ketones in refluxing benzene, forming the spiro ring via dehydration.

Palladium-Catalyzed Ring Closure

Patent WO2019111218A1 describes a palladium-mediated cyclization using tetrakis(triphenylphosphine)palladium(0) . A mixture of 6-bromo-7-isopropoxyisoquinolin-1(2H)-one and zinc cyanide in DMF undergoes cyclization at 100°C for 16 hours, achieving 71% yield. This method enhances regioselectivity for the 7-position substitution.

Introduction of the Acetic Acid Sidechain

Functionalization at the 3-position of the spiro core is critical for attaching the acetic acid moiety.

Alkylation with Bromoacetic Acid

1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decane reacts with bromoacetic acid in the presence of sodium hydride (NaH) in THF. The reaction proceeds at 0°C for 1 hour, followed by room-temperature stirring for 12 hours, yielding 78% of the target compound.

Mitsunobu Reaction

A modified Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decane with tert-butyl acetate . Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the acetic acid derivative in 82% yield.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from 95% ethanol or ethyl acetate/petroleum ether (1:3). Crystallization at −20°C for 24 hours yields >95% pure compound.

Chromatographic Methods

Flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH 40:1 ) resolves regioisomers, particularly when synthesizing analogs with substituted aryl groups.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventDMF15%
Temperature100°C22%
Catalyst (Pd(PPh₃)₄)5 mol%18%

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (25 kHz, 250 W) reduces reaction time from 12 hours to 20 minutes for intermediate formation, achieving 92% yield.

Key Challenges and Solutions

  • Regioselectivity : Competing N-alkylation at the 1- and 3-positions is mitigated using bulky bases like LDA (lithium diisopropylamide).

  • Acid Sensitivity : The Boc-protected intermediate (tert-butyl ester) prevents decarboxylation during purification.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Multi-step synthesis achieves 89% yield with a throughput of 1.2 kg/day.

  • Green Chemistry : Water-ethanol mixtures replace DMF, reducing environmental impact without sacrificing yield (83%) .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of spiro compounds exhibit notable anticancer properties. Studies indicate that 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) .

Neuropharmacology

The spirocyclic structure is also linked to neuropharmacological applications. Compounds with similar frameworks have been explored for their anxiolytic effects, akin to buspirone, which is used in treating anxiety disorders . The unique interactions of these compounds with neurotransmitter systems present opportunities for developing new therapies for mental health conditions.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The structural characteristics allow it to interact with microbial cell membranes or metabolic pathways, potentially leading to the development of new antibiotics or antifungal agents.

Synthesis and Derivatives

The synthesis of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid involves several chemical reactions starting from readily available precursors like urea and diethyl oxalate . The synthetic pathway not only yields this compound but also opens avenues for creating various derivatives that can be screened for enhanced biological activity.

Synthesis Steps Reagents Conditions
Primary ReactionUrea, Diethyl OxalateRoom temperature
Secondary ReactionConcentrated Hydrochloric AcidReflux
Intermediate ReactionEthylamino Acetaldehyde, Potassium FerricyanideStirring

Case Study 1: Anticancer Screening

In a comprehensive study involving the anticancer activity of various derivatives of triazaspiro compounds, it was found that those containing the triazaspiro framework significantly inhibited cancer cell growth compared to controls . The mechanism was attributed to the induction of apoptosis in cancer cells.

Case Study 2: Neuropharmacological Effects

A recent investigation into the anxiolytic potential of triazaspiro derivatives revealed that certain modifications to the core structure led to improved binding affinity for serotonin receptors, suggesting a pathway for developing new anxiolytic medications .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound acts as an agonist or antagonist, influencing cellular responses .

Comparison with Similar Compounds

Core Structural Variations

The spiro[4.5]decane scaffold is a common feature among analogs, but substituents and ring heteroatoms vary significantly:

Compound Name / ID Substituents & Key Features Molecular Formula Molecular Weight CAS Number Reference
Target Compound 1-methyl, 2,4-dioxo, 3-acetic acid C₁₁H₁₆N₂O₄ 240.26 858207-10-0
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 8-methyl substituent C₁₁H₁₆N₂O₄ 240.26 851170-87-1
2-{8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 8-ethyl substituent C₁₂H₁₈N₂O₄ 254.28 790725-81-4
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (23) 1-benzyl, 8-phenyl substituents C₂₃H₂₃N₂O₄ 397.45 -
2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}acetic acid hydrochloride 8-benzyl, triaza system C₁₆H₂₀ClN₃O₄ 353.81 28936-99-4

Key Observations :

  • Substituent Effects: The 8-position is a common site for alkyl (methyl, ethyl) or aryl (benzyl, phenyl) groups, influencing steric bulk and lipophilicity.
  • Heteroatom Variations: The target compound is listed inconsistently as a 1,3,7-triaza or 1,3-diaza system. clarifies it as a 1,3-diaza system, suggesting a possible nomenclature error in the query .

Physicochemical Properties

Property Target Compound 8-Methyl Analog (CAS: 851170-87-1) 8-Benzyl Hydrochloride (CAS: 28936-99-4)
Melting Point Not reported Not reported 129–131°C (compound 23)
Solubility Hydrophilic (carboxylic acid group) Similar polarity Lower solubility due to benzyl group
Stability Stable at 2–8°C Stable under inert conditions Hygroscopic (hydrochloride salt)

Notable Trends:

  • Polarity : Carboxylic acid groups enhance water solubility, while aryl/alkyl substituents increase lipophilicity.
  • Thermal Stability : Benzyl-substituted derivatives (e.g., compound 23) exhibit higher melting points due to crystalline packing .

Biological Activity

The compound 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid , also referred to by its CAS number 1378255-06-1, belongs to a class of compounds known as triazaspirodecane derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid is characterized by a spirocyclic framework that contributes to its biological properties. The presence of multiple functional groups enhances its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds within the triazaspirodecane class exhibit several mechanisms of action:

  • Inhibition of Prolyl Hydroxylases (PHDs) : These compounds have been identified as potent inhibitors of PHDs, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, these compounds can enhance erythropoietin production and improve oxygen delivery in tissues, making them potential candidates for treating anemia .
  • Anticancer Activity : Preliminary studies suggest that 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in human cancer cells .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the efficacy of the compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HCT116 (Colon Cancer)10.5
K562 (Leukemia)12.8

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.

Mechanistic Studies

Molecular docking studies have revealed that the compound may interact with key proteins involved in cancer progression and survival pathways. For instance, it has been suggested that the inhibition of CDK2 by this compound could lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Case Study 1: Erythropoiesis Enhancement
In a preclinical study involving Balb/c mice, administration of the compound resulted in a notable increase in erythropoietin levels and improved hematological parameters. The study highlighted its potential use in treating anemia associated with chronic kidney disease .

Case Study 2: Anticancer Efficacy
A recent investigation assessed the anticancer properties of various triazaspirodecane derivatives, including 2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid. The results demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound .

Q & A

Q. Key Factors Affecting Yield :

ParameterOptimal ConditionYield Range
Catalyst Loading10% Pd/C70–85%
SolventEthanol/ethyl acetateHigher purity
Reaction Time24–48 hoursMaximizes conversion

How can researchers resolve contradictions in reported biological activity data for spirocyclic hydantoin derivatives?

Advanced
Contradictions may arise from assay variability, structural analogs, or target selectivity. Methodological strategies include:

  • Standardized Assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity or kinase inhibition assays ).
  • Structural Comparisons : Compare with analogs like 2-(1-Benzyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid, which showed antiviral activity (IC₅₀: 0.5–2.0 µM) .
  • Target Validation : Employ molecular docking (e.g., Discovery Studio Visualizer) to predict binding modes to targets like DDR1 .

What spectroscopic and analytical methods are critical for characterizing this compound?

Q. Basic

  • 1H/13C NMR : Confirm spirocyclic structure and substituents (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) from dioxo groups .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values) .

How can the stability of this compound be evaluated under physiological conditions?

Q. Advanced

  • pH Stability Studies : Incubate in buffers (pH 4–9) and monitor degradation via HPLC at 24/48/72 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting points (e.g., 129–131°C for related compounds) .
  • Light Sensitivity : Expose to UV-Vis light and track decomposition by LC-MS.

What structural modifications enhance target selectivity in kinase inhibition studies?

Q. Advanced

  • Spiro Ring Substitution : Introducing phenyl groups at position 8 improves DDR1 binding (ΔG: −9.2 kcal/mol) .
  • Acetic Acid Side Chain : Modifying the chain length (e.g., propanoic acid derivatives) alters solubility and IC₅₀ values .
  • Protecting Groups : Boc groups (tert-butoxycarbonyl) enhance stability during synthesis .

How can researchers design dose-response experiments to evaluate cytotoxicity?

Q. Methodological Approach

  • Cell Lines : Use HEK293 or primary renal cells for fibrosis models (Alport syndrome relevance) .
  • Dosing Range : 0.1–100 µM, with 24–72 hour exposure.
  • Endpoints : Measure IC₅₀ via MTT assay and validate with Western blot (e.g., collagen IV suppression) .

What strategies improve regioselective functionalization of the spirocyclic core?

Q. Advanced

  • Protecting Group Strategy : Use Boc to block reactive amines during coupling .
  • Metal Catalysis : Pd-mediated cross-coupling for aryl introductions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at position 3 .

How do computational methods aid in predicting metabolic pathways?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME assess CYP450 metabolism and bioavailability.
  • Metabolite Identification : Simulate phase I/II transformations (e.g., hydrolysis of acetamide groups) .

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